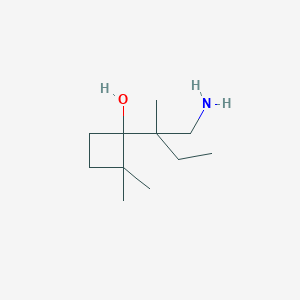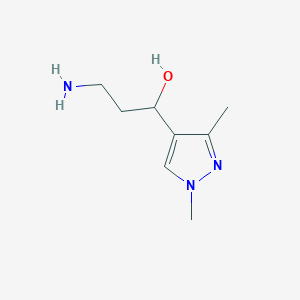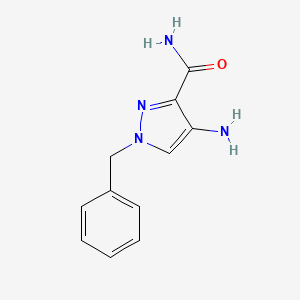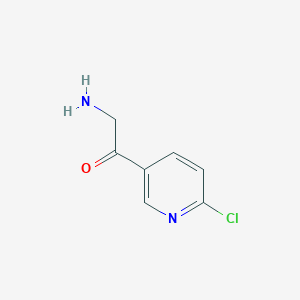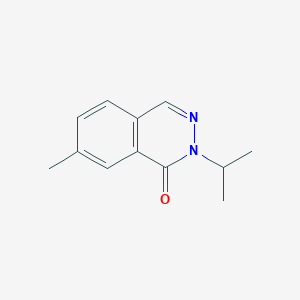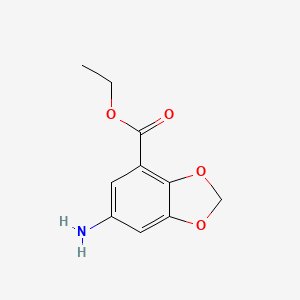
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, and it contains functional groups such as an amino group and an ester group.
Métodos De Preparación
The synthesis of ethyl 6-amino-1,3-dioxaindane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with ethyl glyoxalate, followed by cyclization and functional group modifications . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Ethyl 6-amino-1,3-dioxaindane-4-carboxylate can be compared to other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties.
What sets this compound apart is its unique indane backbone, which provides distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 6-amino-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)7-3-6(11)4-8-9(7)15-5-14-8/h3-4H,2,5,11H2,1H3 |
Clave InChI |
HCCQIUYUJJXVQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC(=C1)N)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


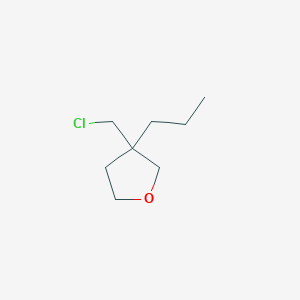
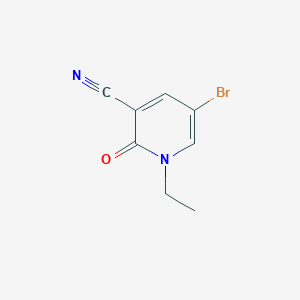
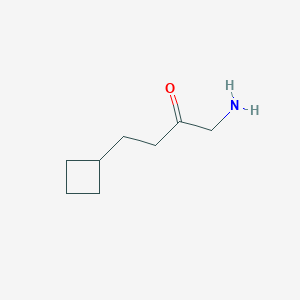
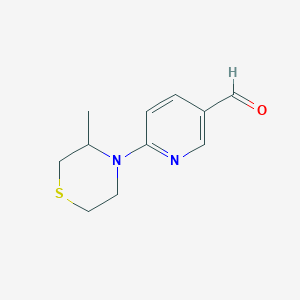

![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
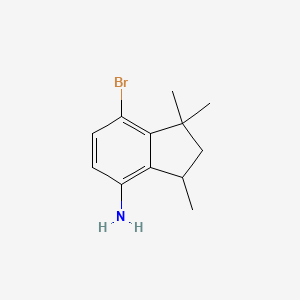
amine](/img/structure/B13186946.png)

